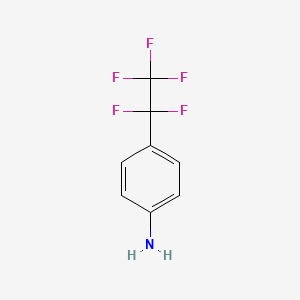

4-(Pentafluoroethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBQQUHYERQIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548366 | |

| Record name | 4-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60979-04-6 | |

| Record name | 4-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Perfluoroalkylated Anilines in Contemporary Synthetic Chemistry

Perfluoroalkylated anilines are aromatic amines that contain one or more perfluoroalkyl groups, such as trifluoromethyl (-CF3) or pentafluoroethyl (-C2F5). beilstein-journals.org The introduction of these groups into the aniline (B41778) structure dramatically alters the molecule's properties, leading to their widespread use in medicinal chemistry, agrochemicals, and materials science. coherentmarketinsights.com

The presence of a perfluoroalkyl substituent significantly increases the lipophilicity of the aniline molecule. nih.gov This property can enhance the ability of drug candidates to penetrate biological membranes, such as the blood-brain barrier. Furthermore, the strong electron-withdrawing nature of perfluoroalkyl groups can modulate the pKa of the amino group, influencing the molecule's binding affinity to biological targets. nih.gov From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, making perfluoroalkyl groups resistant to metabolic degradation, which can prolong the duration of action of a drug. nih.gov

In the realm of synthetic chemistry, the development of methods for introducing perfluoroalkyl groups onto aromatic rings has been an area of intense research. rsc.orgresearchgate.net Challenges such as achieving high site-selectivity remain a key focus. acs.org Various catalytic systems, including those based on ruthenium and molybdenum, have been developed to facilitate the direct C-H perfluoroalkylation of anilines, offering more efficient and selective synthetic routes. acs.orgresearchgate.net These advancements have made a diverse range of perfluoroalkylated anilines more accessible for use as versatile building blocks in the construction of complex functional molecules. researchgate.netnih.gov

Table 1: Properties and Applications of Perfluoroalkylated Anilines

| Property | Description | Significance in Application |

|---|---|---|

| Enhanced Lipophilicity | The presence of fluoroalkyl groups increases the molecule's affinity for lipid environments. nih.gov | Improves the ability of pharmaceuticals to cross cell membranes and the blood-brain barrier. nih.gov |

| Metabolic Stability | The high strength of the C-F bond makes the perfluoroalkyl group resistant to enzymatic degradation. nih.gov | Leads to longer half-lives and prolonged therapeutic effects of drug candidates. nih.gov |

| Electron-Withdrawing Nature | Perfluoroalkyl groups withdraw electron density from the aromatic ring. | Modulates the basicity of the aniline nitrogen and influences intermolecular interactions, which is crucial for receptor binding in drug design. |

Academic Research Trajectories of 4 Pentafluoroethyl Aniline Derivatives

Direct Perfluoroethylation of Aniline Derivatives

Direct C-H perfluoroethylation of anilines represents an atom-economical and efficient approach to synthesizing perfluoroethylated anilines. This section covers both photoinduced radical perfluoroalkylation and nucleophilic strategies.

Photoinduced Radical Perfluoroalkylation

Photoinduced methods have emerged as powerful tools for the formation of C-C bonds under mild conditions. These reactions typically involve the generation of a perfluoroalkyl radical, which then reacts with the aniline derivative.

Organic dyes, such as Eosin Y, have been successfully employed as photocatalysts for the perfluoroalkylation of anilines. mdpi.comacs.org These reactions are typically conducted under visible light irradiation and are particularly effective for electron-rich anilines. acs.org The proposed mechanism involves the photoexcitation of the organic dye, which then participates in a single-electron transfer (SET) process with a perfluoroalkyl iodide to generate a perfluoroalkyl radical. mdpi.com This radical then adds to the aniline, and subsequent oxidation and deprotonation yield the perfluoroalkylated aniline. mdpi.com

In a representative study, the difluoroalkylation of various N,N-dimethylanilines was achieved using Eosin Y as the photocatalyst, with yields ranging from good to excellent for anilines bearing electron-rich and moderately electron-withdrawing groups. acs.org The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). acs.org

Table 1: Eosin Y-Catalyzed Difluoroalkylation of N,N-Dimethylanilines acs.org

| Substrate (N,N-Dimethylaniline derivative) | Product | Yield (%) |

| 4-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethyl-2-(difluoroacetyl)aniline | 75 |

| 4-Chloro-N,N-dimethylaniline | 4-Chloro-N,N-dimethyl-2-(difluoroacetyl)aniline | 80 |

| 4-Fluoro-N,N-dimethylaniline | 4-Fluoro-N,N-dimethyl-2-(difluoroacetyl)aniline | 78 |

| N,N,4-trimethylaniline | N,N,4-trimethyl-2-(difluoroacetyl)aniline | 85 |

| 4-Methoxy-N,N-dimethylaniline | 4-Methoxy-N,N-dimethyl-2-(difluoroacetyl)aniline | 90 |

Reaction conditions: aniline derivative (0.3 mmol), ethyl iododifluoroacetate (0.4 mmol), Eosin Y (1 mol %), K2CO3 (1.5 equiv), TBAI (0.5 equiv) in DMF (1.0 mL), irradiated with a 525 nm lamp for 24 h. acs.org

Transition metal complexes, particularly those of ruthenium and iridium, are effective photocatalysts for perfluoroalkylation reactions. conicet.gov.arresearchgate.net Ruthenium-catalyzed methods have been developed for the site-selective C-H perfluoroalkylation of anilines, often favoring the ortho position. researchgate.netdntb.gov.ua These reactions typically require a ruthenium catalyst, a base, and a perfluoroalkyl halide as the perfluoroalkyl source, and are often carried out at elevated temperatures. researchgate.net

For instance, a study demonstrated the ortho-selective perfluoroalkylation of anilines using a ruthenium catalyst with perfluoroalkyl iodides or bromides. researchgate.net The reaction proceeds with a variety of aniline derivatives, showcasing the functional group tolerance of this method.

Table 2: Ruthenium-Catalyzed Ortho-Perfluoroalkylation of Anilines researchgate.net

| Aniline Substrate | Perfluoroalkyl Source | Product | Yield (%) |

| Aniline | n-C4F9I | 2-(Nonafluorobutyl)aniline | 75 |

| 4-Methylaniline | n-C4F9I | 4-Methyl-2-(nonafluorobutyl)aniline | 82 |

| 4-Methoxyaniline | n-C4F9I | 4-Methoxy-2-(nonafluorobutyl)aniline | 78 |

| 4-Fluoroaniline (B128567) | n-C4F9I | 4-Fluoro-2-(nonafluorobutyl)aniline | 65 |

| 4-Chloroaniline | n-C4F9Br | 4-Chloro-2-(nonafluorobutyl)aniline | 68 |

Reaction conditions: aniline (1.0 mmol), perfluoroalkyl halide (1.3-1.5 mmol), Ru-catalyst (5 mol %), K2CO3 (2.0 equiv) in 1,4-dioxane (B91453) (2.0 mL) at 100 °C for 12 h. researchgate.net

To circumvent the use of metal or organic photocatalysts, catalyst-free radical initiation systems have been developed. conicet.gov.arresearchgate.net One such system involves the use of a complex formed between N,N,N',N'-tetramethylethylenediamine (TMEDA) and iodine, specifically [(TMEDA)I.I3]. researchgate.netrsc.org This complex, upon irradiation with visible light, can initiate the radical perfluoroalkylation of aminoaromatics using perfluoroalkyl iodides. rsc.org

This method offers a mild and environmentally benign approach to synthesizing perfluoroalkyl-substituted anilines. rsc.org The reaction of aniline with nonafluorobutyl iodide in the presence of TMEDA and visible light irradiation resulted in a 62% yield of the substitution product. rsc.org The proposed mechanism involves the light-induced decomposition of the [(TMEDA)I.I3] complex to generate iodine atoms, which then react with the perfluoroalkyl iodide to produce perfluoroalkyl radicals. conicet.gov.ar

Table 3: Perfluoroalkylation of Aniline using [(TMEDA)I.I3] Initiation rsc.org

| Aniline Substrate | Perfluoroalkyl Source | Additive | Light Source | Yield (%) |

| Aniline | n-C4F9I | TMEDA | Visible Light | 62 |

| Aniline | n-C4F9I | TMEDA | 370 nm UV | 64 |

| Aniline | n-C4F9I | TMEDA | Dark | 11 |

| Aniline | n-C4F9I | None | Visible Light | <5 |

Reaction conditions: Aniline, n-C4F9I, and TMEDA in MeCN, irradiated for a specified time. rsc.orgconicet.gov.ar

Electron donor-acceptor (EDA) complexes, formed between an electron-rich aniline and an electron-accepting perfluoroalkyl iodide, can be activated by visible light to induce perfluoroalkylation. rsc.orgresearchgate.net This approach avoids the need for an external photocatalyst. researchgate.netconicet.gov.ar Upon photoexcitation, the EDA complex undergoes an electron transfer to generate a perfluoroalkyl radical and an aniline radical cation, which then combine to form the perfluoroalkylated product after deprotonation. conicet.gov.arresearchgate.net

This strategy has been successfully applied to the difluoroacetylation of anilines using ethyl difluoroiodoacetate as the perfluoroalkyl source. conicet.gov.arresearchgate.net The reaction shows good tolerance for various functional groups, with yields being particularly high for electron-rich anilines. acs.org

Table 4: EDA Complex-Mediated Difluoroalkylation of Anilines acs.org

| Aniline Substrate | Product | Yield (%) |

| 4-Phenyl-N,N-dimethylaniline | 2-(Difluoroacetyl)-4-phenyl-N,N-dimethylaniline | 89 |

| 4-tert-Butyl-N,N-dimethylaniline | 4-tert-Butyl-2-(difluoroacetyl)-N,N-dimethylaniline | 85 |

| 4-Methoxy-N,N-dimethylaniline | 2-(Difluoroacetyl)-4-methoxy-N,N-dimethylaniline | 82 |

| N,N,4-trimethylaniline | 2-(Difluoroacetyl)-N,N,4-trimethylaniline | 78 |

| 4-(Trifluoromethyl)-N,N-dimethylaniline | 2-(Difluoroacetyl)-4-(trifluoromethyl)-N,N-dimethylaniline | 49 |

Reaction conditions: aniline derivative (0.3 mmol), ethyl iododifluoroacetate (0.4 mmol) in an appropriate solvent, irradiated with a 427 nm lamp. acs.orgconicet.gov.ar

Catalyst-Free Radical Initiation Systems (e.g., [(TMEDA)I.I3] complexes)

Nucleophilic Perfluoroethylation Strategies

While radical methods are prevalent, nucleophilic perfluoroethylation offers an alternative pathway. One such method involves the use of perfluoroalkyl sulfones, such as pentafluoroethyl phenyl sulfone, as precursors for the pentafluoroethyl anion. organic-chemistry.org In the presence of a strong base like potassium tert-butoxide, the pentafluoroethyl anion is generated in situ and can then react with electrophilic substrates. organic-chemistry.org

This strategy has been effectively applied to the perfluoroalkylation of imines, which are readily formed from anilines and aldehydes or ketones. The resulting perfluoroalkylated amines are obtained in good yields. organic-chemistry.org This method provides a valuable route to perfluoroalkylated amines, which are important motifs in medicinal chemistry.

Electrophilic Perfluoroethylation Considerations in Aniline Systems

The direct introduction of a perfluoroethyl group onto an aniline ring via electrophilic substitution presents significant challenges. The electron-rich nature of the aniline ring makes it highly susceptible to oxidation, while the amino group itself can be a site for competing reactions. researchgate.netnih.gov Furthermore, the generation of a potent electrophilic "C2F5+" species is difficult. Consequently, most successful "electrophilic" perfluoroethylations proceed through radical-based mechanisms, where a perfluoroethyl radical (C2F5•) acts as the reactive species. nih.gov

Visible-light photocatalysis has emerged as a prominent technique for these transformations. researchgate.netnih.gov These reactions utilize photocatalysts, such as iridium or ruthenium complexes, which, upon light absorption, can facilitate the generation of perfluoroethyl radicals from suitable precursors like perfluoroethyl iodides (C2F5I). nih.govresearchgate.net The electron-rich aniline derivative then traps this radical in a homolytic aromatic substitution. The inherent directing effects of the amino group favor substitution at the ortho and para positions. However, achieving high regioselectivity for the para product, this compound, often requires the use of N-protected anilines to temper the reactivity and sterically hinder the ortho positions.

Key considerations in these systems include the choice of photocatalyst, the perfluoroethyl source, and the solvent, all of which can influence reaction efficiency and selectivity. nih.gov Despite the challenges, photocatalytic methods offer a direct route to perfluoroethylated anilines under relatively mild conditions. researchgate.net

Indirect Synthetic Pathways via Functional Group Transformation

Indirect routes, which construct the aniline functionality from a precursor already bearing the pentafluoroethyl group, are often more robust and higher-yielding. These multi-step sequences rely on well-established named reactions.

Halex Reactions from Chlorinated Anilines

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic chemistry, involving the substitution of a chlorine atom with fluorine using an alkali metal fluoride (B91410) like potassium fluoride (KF). wikipedia.org For the synthesis of fluorinated anilines, this reaction is typically not performed on a chlorinated aniline directly. Instead, the process starts with a chloronitrobenzene precursor. justia.comgoogle.comgoogle.com The electron-withdrawing nitro group is crucial as it activates the aromatic ring toward nucleophilic aromatic substitution, facilitating the displacement of chloride by fluoride at positions ortho and para to it. wikipedia.orggoogle.comgoogle.com

A typical sequence to an analog like 4-fluoroaniline involves the Halex reaction on 4-chloronitrobenzene to yield 4-fluoronitrobenzene, which is subsequently reduced. wikipedia.org Applying this logic to the target molecule, a precursor such as 1-chloro-4-(pentafluoroethyl)benzene (B3088661) would need to be nitrated first, followed by the Halex reaction and then reduction. A more direct, though less common, variation involves a Halex reaction on chlorinated azobenzenes (formed by oxidizing chlorinated anilines), followed by reductive cleavage of the azo bridge to yield the fluorinated aniline. justia.comgoogle.com

Table 1: Representative Halex Reaction Conditions

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| 4-Nitrochlorobenzene | KF | DMSO | 150-250 | 1-Fluoro-4-nitrobenzene | wikipedia.org |

| 1-Chloro-2,4-dinitrobenzene | KF | Sulfolane | 150-250 | 1-Fluoro-2,4-dinitrobenzene | wikipedia.org |

| 2,2′,4,4′6,6′-Hexachloroazobenzene | KF/Phase Transfer Catalyst | Sulfolane | 180 | 2,2′,4,4′6,6′-Hexafluoroazobenzene | google.com |

Reduction of Nitro-Substituted Aromatic Precursors

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgunimi.it This step is the final part of the sequence that often begins with a Halex reaction. The precursor for the target compound, 1-nitro-4-(pentafluoroethyl)benzene, can be reduced to this compound using a variety of methods.

Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide with hydrogen gas. wikipedia.org Other methods include the use of metals in acidic media (e.g., iron in acetic acid, known as the Béchamp reduction) or dissolving metal reductions. wikipedia.orgunimi.it More modern and milder alternatives involve transfer hydrogenation using formic acid or hydrazine (B178648) as the hydrogen source, or the use of reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. unimi.itorganic-chemistry.orgjsynthchem.com The choice of method depends on the presence of other functional groups in the molecule that must remain intact during the reduction. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Key Features | Reference(s) |

|---|---|---|

| H₂ / Pd-C (or Raney Ni, PtO₂) | Highly efficient, widely used industrially. | wikipedia.org |

| Fe / HCl or Acetic Acid | Classic, inexpensive method (Béchamp reduction). | unimi.it |

| SnCl₂ / HCl | Stoichiometric reagent, common in laboratory scale. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful for selective reductions. | wikipedia.org |

| Formic Acid / Catalyst | A method of transfer hydrogenation. | organic-chemistry.org |

| NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄) | Milder alternative to some metal hydrides. | jsynthchem.com |

Hofmann Degradation of Fluorinated Benzamides

The Hofmann rearrangement (or Hofmann degradation) provides a route to primary amines from primary amides with the loss of one carbon atom. wikipedia.org In this reaction, a primary amide is treated with bromine and a strong base (like NaOH) to form an isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound via this method, the required starting material would be 4-(pentafluoroethyl)benzamide. This reaction is particularly useful for preparing anilines that may be difficult to access through other routes. justia.comgoogle.com However, a noted disadvantage is that the yields can be moderate, which may limit its application for large-scale industrial production. justia.comgoogle.comgoogle.com The reaction can be carried out using various reagents besides bromine, including N-bromosuccinimide (NBS) or sodium hypochlorite (B82951) (household bleach). wikipedia.orgvedantu.com

Palladium-Catalyzed Coupling Reactions for Fluoroalkylaniline Synthesis

Modern synthetic chemistry increasingly relies on transition metal-catalyzed reactions to form C-N bonds, offering high efficiency and functional group tolerance.

C-N Coupling with Fluoroalkylamines and Aryl Halides

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing arylamines. To produce this compound, this reaction would typically involve coupling an aryl halide (or triflate) bearing a pentafluoroethyl group with an ammonia (B1221849) equivalent.

A common approach uses a pre-existing aromatic ring, such as 1-bromo-4-(pentafluoroethyl)benzene, which is then coupled with an amine source. While direct coupling with ammonia is challenging, ammonia surrogates like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) are effective. nih.gov The reaction is catalyzed by a palladium complex, often with a specialized phosphine (B1218219) ligand, and proceeds to form the N-silylated aniline, which is readily hydrolyzed to the final primary aniline product upon workup. nih.gov This method offers a regioselective and functional group-tolerant pathway to the desired aniline.

Reactions with gem-Difluorocyclopropanes for Fluoroallylic Amine Formation

The synthesis of fluoroallylic amines through the ring-opening of gem-difluorocyclopropanes (F₂CPs) represents a significant advancement in organofluorine chemistry. These strained three-membered rings serve as valuable precursors for fluorinated allylic structures, which are important motifs in medicinal chemistry. nih.gov Transition metal catalysis, particularly with palladium, has been instrumental in developing these transformations. nih.govdntb.gov.ua

In 2023, Patureau and co-workers developed a palladium-catalyzed method for the synthesis of mono- and di-2-fluoroallylic amines from the reaction of gem-difluorocyclopropanes with primary anilines. nih.govrsc.org This method demonstrates high selectivity, allowing for the controlled formation of either the mono- or di-substituted product by adjusting the stoichiometry of the reactants. nih.gov The reaction proceeds with excellent yields and is specific to anilines, as other nucleophiles like amides and aliphatic amines were found to be ineffective. rsc.org Kinetic studies have indicated that the reaction is first-order with respect to the gem-difluorocyclopropane and approximately zero-order in the aniline, suggesting a specific activation mechanism. nih.gov

The general reaction involves heating the gem-difluorocyclopropane and the aniline with a palladium catalyst and a phosphine ligand, such as XPhos, in a suitable solvent like p-xylene. nih.gov The process is notable for its ability to tolerate various functional groups on the aniline ring. rsc.org

A variety of substituted anilines have been successfully used in this transformation, leading to a diverse range of fluoroallylic amines. The table below summarizes the scope of this palladium-catalyzed reaction with different primary anilines.

Table 1: Palladium-Catalyzed Synthesis of Mono-2-Fluoroallylic Amines from gem-Difluorocyclopropanes and Primary Anilines

| Entry | Aniline Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-(2-fluoroallyl)aniline | 85 |

| 2 | 4-Methoxyaniline | N-(2-fluoroallyl)-4-methoxyaniline | 92 |

| 3 | 4-Chloroaniline | 4-chloro-N-(2-fluoroallyl)aniline | 88 |

| 4 | 2-Methylaniline | N-(2-fluoroallyl)-2-methylaniline | 75 |

Data compiled from studies on Pd-catalyzed reactions of gem-difluorocyclopropanes. nih.gov

Ortho-C-H Amination Strategies

Directing the amination to the ortho-C-H bond of anilines is a powerful strategy for synthesizing substituted aniline derivatives, which are crucial intermediates in pharmaceuticals and materials science. nih.govresearchgate.net Various transition-metal-catalyzed methods have been developed to achieve this regioselectivity, often employing a directing group to guide the catalyst to the desired position. nih.govrsc.org

Copper-catalyzed reactions have emerged as a practical approach for ortho-C-H amination. For instance, using a picolinamide (B142947) directing group, a copper catalyst can facilitate the amination of protected anilines with secondary amines, showing excellent mono-substitution selectivity and broad functional group tolerance. rsc.org

Palladium catalysis has also been extensively explored for this purpose. A notable strategy involves palladium(II)/norbornene cooperative catalysis for the redox-neutral ortho-C-H amination of pinacol (B44631) arylborates. rsc.org This method is robust, scalable, and does not require a phosphine ligand, making it suitable for industrial applications. It is particularly effective for producing halogenated anilines, which can be challenging to synthesize via other methods. rsc.org More recently, advancements in palladium/norbornene catalysis have enabled the introduction of secondary amines at the ortho position of aryl iodides, a previously challenging transformation. nih.gov This allows for the synthesis of secondary anilines, which can be further deprotected to yield primary anilines or used in the construction of N-heterocycles. nih.gov

Another innovative approach involves a regioselective radical arene amination. This method utilizes noncovalent interactions between an anionic sulfamate-protected aniline and a cationic N-centered radical to direct amination to the ortho position. nih.gov The subsequent cleavage of the sulfamate (B1201201) group provides direct access to ortho-phenylenediamines, which are valuable precursors for medicinally relevant diazoles. nih.gov This technique has proven effective for transferring both NH₂ and alkylamine groups to anilines bearing various substituents. nih.gov

The table below showcases examples of ortho-C-H amination of aniline derivatives using different catalytic systems.

Table 2: Examples of Ortho-C-H Amination of Aniline Derivatives

| Entry | Aniline Derivative | Amine Source | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| 1 | Picolinamide-protected aniline | Morpholine | Cu(OAc)₂ | ortho-Morpholino-aniline derivative | rsc.org |

| 2 | Phenylboronic acid pinacol ester | N-Fluorobenzenesulfonimide | Pd(OAc)₂/Norbornene | ortho-Amino-phenylboronic acid derivative | rsc.org |

| 3 | 2-Methylaniline sulfamate salt | Dibenzylamine-derived radical cation | Photoredox/H₂O₂ | 3-Methyl-1,2-phenylenediamine derivative | nih.gov |

Emerging Synthetic Approaches for Incorporating Pentafluoroethyl Groups into Anilines

The introduction of the pentafluoroethyl (C₂F₅) group into aromatic systems, particularly anilines, is of great interest due to the unique properties this group imparts, including increased metabolic stability and lipophilicity. Several modern synthetic methods have been developed to achieve this transformation efficiently.

One prominent strategy involves the silver-catalyzed perfluoroethylation of anilines. For instance, the reaction of an aniline with a pentafluoroethyl source, such as (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃), in the presence of a silver catalyst like silver(I) pivalate (B1233124) (AgOPiv) and an oxidant like phenyliodine(II) diacetate (PhI(OAc)₂), can selectively introduce the C₂F₅ group at the ortho position. researchgate.net This method operates under relatively mild conditions and is compatible with a range of functional groups on the aniline ring. researchgate.net

Another powerful technique is the nickel/photoredox dual catalysis for the cross-coupling of haloarenes with perfluoroethyl reagents. This approach has been used to synthesize compounds like 3-(perfluoroethyl)-4-fluoronitrobenzene from 3-bromo-4-fluoronitrobenzene (B1266112) and a perfluoroethyl boronate ester (C₂F₅Bpin). The subsequent reduction of the nitro group yields the corresponding aniline.

Furthermore, direct C-H perfluoroethylation using radical-based synthetic procedures is an area of active research. sci-hub.se These methods offer the potential for more direct and atom-economical routes to perfluoroethylated anilines.

The table below summarizes key emerging methods for the synthesis of pentafluoroethylated anilines.

Table 3: Modern Synthetic Methods for Pentafluoroethylated Anilines

| Method | Aniline/Precursor | Reagent(s) | Catalyst(s) / Conditions | Product | Reference |

|---|---|---|---|---|---|

| Silver-Catalyzed C-H Perfluoroethylation | Aniline | TMSCF₂CF₃, PhI(OAc)₂ | AgOPiv, Na₂CO₃, 1,4-Dioxane, 80°C | ortho-(Pentafluoroethyl)aniline | researchgate.net |

| Nickel/Photoredox Dual Catalysis | 3-Bromo-4-fluoronitrobenzene | C₂F₅Bpin | Ni(NO₃)₂/BPhen, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | 4-Fluoro-3-(perfluoroethyl)aniline |

Mechanistic Investigations of 4 Pentafluoroethyl Aniline Formation and Reactivity

Elucidation of Radical Mechanisms in Perfluoroalkylation

Radical perfluoroalkylation reactions are a common strategy for forming C-C bonds with fluorinated groups. The electron-rich nature of the aniline (B41778) ring and the electrophilic character of perfluoroalkyl radicals create a favorable pairing for substitution reactions. conicet.gov.ar These reactions are often initiated photochemically, generating the necessary radical species under mild conditions. conicet.gov.ar

The radical perfluoroalkylation of aniline proceeds through a radical homolytic aromatic substitution mechanism. researchgate.net The key step in this process is the addition of a pentafluoroethyl radical (•C₂F₅) to the aniline ring. Due to the electron-donating nature of the amino group, which increases electron density at the ortho and para positions, the radical attack preferentially occurs at these sites. ulisboa.pt This addition disrupts the aromaticity of the ring and forms a resonance-stabilized radical intermediate known as a cyclohexadienyl radical. mdpi.comconicet.gov.ar

This cyclohexadienyl radical is a critical, albeit transient, species in the reaction pathway. The subsequent step in the mechanism involves the oxidation of this radical to a corresponding cation, often referred to as a Wheland intermediate or a σ-adduct. conicet.gov.arrsc.org This oxidation is followed by a deprotonation step, which restores the aromaticity of the ring and yields the final 4-(pentafluoroethyl)aniline product. mdpi.comresearchgate.net While direct spectroscopic characterization of this specific intermediate is challenging due to its high reactivity, its existence is strongly supported by the observed products and by mechanistic studies of analogous aromatic substitution reactions. wikipedia.orggoogle.com

Electron transfer (ET) events are fundamental to the initiation and propagation of the radical perfluoroalkylation of aniline. rsc.org In photocatalytic systems, the process typically begins with a single electron transfer (SET) from an excited-state photocatalyst to a pentafluoroethyl source, such as pentafluoroethyl iodide (C₂F₅I). mdpi.com This reductive process cleaves the C-I bond to generate the crucial pentafluoroethyl radical (•C₂F₅) and an iodide anion. rsc.org

Once the cyclohexadienyl radical intermediate is formed, a second electron transfer event occurs. This intermediate is oxidized to the corresponding cation. conicet.gov.ar This oxidation can proceed via two main pathways:

Chain Propagation: The cyclohexadienyl radical can transfer an electron to another molecule of the perfluoroalkyl iodide (C₂F₅I). This regenerates the pentafluoroethyl radical (•C₂F₅), which can then participate in another reaction cycle, thus propagating a radical chain reaction. mdpi.comconicet.gov.ar

Photocatalyst-Mediated Oxidation: The radical intermediate can be oxidized by the photocatalyst in a higher oxidation state (e.g., Ir(IV)), which was generated during the initial radical formation step. This regenerates the ground-state photocatalyst, allowing it to re-enter the catalytic cycle. mdpi.comconicet.gov.ar

The efficiency of these electron transfer steps is dependent on the redox potentials of the species involved, including the photocatalyst, the perfluoroalkyl source, and the radical intermediate. mdpi.comresearchgate.net

Visible light photocatalysis has emerged as a powerful and mild method for initiating radical perfluoroalkylation reactions, avoiding the need for harsh reagents or high temperatures. mdpi.comconicet.gov.ar The process relies on a photocatalyst that can absorb visible light (e.g., blue LEDs) and enter an excited state with altered redox properties. mdpi.comjlu.edu.cn

The general photocatalytic cycle for the formation of this compound can be described as follows:

Excitation: A photocatalyst, such as an iridium or ruthenium complex (e.g., fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂), absorbs a photon of visible light, promoting it to an excited state (e.g., fac-[Ir(ppy)₃]*). mdpi.comconicet.gov.arjlu.edu.cn

Radical Generation: The excited photocatalyst donates an electron to the perfluoroalkyl source (e.g., C₂F₅I), generating the perfluoroalkyl radical (•C₂F₅) and the oxidized form of the photocatalyst (e.g., [Ir(ppy)₃]⁺). mdpi.com

Radical Addition: The electrophilic •C₂F₅ radical attacks the electron-rich aniline ring to form the cyclohexadienyl radical intermediate. conicet.gov.ar

Oxidation and Deprotonation: The cyclohexadienyl radical is oxidized to a cation, either by the oxidized photocatalyst or by another molecule of C₂F₅I. mdpi.com The resulting cation is then deprotonated by a base present in the reaction mixture, leading to the formation of this compound and restoring the aromatic system. mdpi.comconicet.gov.ar

Catalyst Regeneration: The photocatalyst returns to its ground state to complete the cycle. mdpi.com

The use of different photocatalysts, solvents, and bases can influence the efficiency and selectivity of the reaction. For unsubstituted aniline, these reactions can sometimes yield a mixture of ortho and para isomers. mdpi.com

Table 1: Components in Visible Light-Promoted Perfluoroalkylation of Anilines

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Perfluoroalkyl Source | C₂F₅I, C₄F₉I, C₆F₁₃I | Provides the perfluoroalkyl radical upon reduction. | mdpi.comconicet.gov.ar |

| Photocatalyst | fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂, Rose Bengal | Absorbs visible light to initiate the electron transfer process. | mdpi.comconicet.gov.arjlu.edu.cn |

| Base | Cs₂CO₃, K₂CO₃, TMEDA | Acts as a proton acceptor in the final rearomatization step. | mdpi.comconicet.gov.ar |

| Light Source | Blue LEDs, Compact Fluorescent Lamp (CFL) | Provides the energy to excite the photocatalyst. | mdpi.comconicet.gov.ar |

| Solvent | DCE, MeCN, DMF | Solubilizes reactants and influences reaction kinetics. | conicet.gov.ar |

Electron Transfer Processes

Detailed Analysis of Transition Metal-Catalyzed Reaction Mechanisms

While radical pathways are prominent, transition metal catalysis offers alternative strategies for C-H functionalization. Palladium catalysis, in particular, is a cornerstone of modern cross-coupling chemistry, typically involving a catalytic cycle of oxidative addition and reductive elimination steps.

The canonical palladium-catalyzed cross-coupling cycle involves changes in the oxidation state of the metal center. sioc-journal.cn

Oxidative Addition: This is a fundamental step where a low-valent palladium complex, typically Pd(0), inserts into a substrate bond (e.g., C-X, where X is a halide). This process increases the oxidation state of the palladium by two (to Pd(II)) and its coordination number by two. nih.gov The direct oxidative addition of an aromatic C-H bond to a Pd(0) center is generally challenging but can be facilitated by using directing groups or specific ligands. d-nb.infonih.gov

Reductive Elimination: This is the product-forming step and is the microscopic reverse of oxidative addition. nih.gov A higher-valent palladium complex, such as Pd(II), eliminates two of its ligands, which combine to form the final product. This step reduces the oxidation state of the palladium by two, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation to one another on the metal center. nih.gov

Although these steps are the basis for many palladium-catalyzed reactions, the direct C-H pentafluoroethylation of aniline to form this compound via a Pd(0)/Pd(II) oxidative addition/reductive elimination cycle is not a commonly reported pathway in the literature. Research indicates that for perfluoroalkylation of electron-rich arenes like aniline, mechanisms involving photoredox-generated radicals are often more prevalent and efficient. researchgate.netjlu.edu.cn

In both radical and metal-catalyzed reactions, ligands and bases play a critical role in controlling reaction kinetics and, crucially, selectivity.

In transition metal catalysis, ligands bound to the metal center are paramount in determining the outcome. Ligands can influence:

Reactivity: By modifying the electron density at the metal center.

Selectivity: By using steric bulk or electronic properties to direct the reaction to a specific site on the substrate. acs.org

For instance, in a related molybdenum-catalyzed perfluoroalkylation of anilides (acetyl-protected anilines), the coordination of the molybdenum catalyst to the amide directing group was found to be the key factor in achieving high para-selectivity. acs.orgacs.orgnih.gov This highlights how a coordinating group can override the inherent electronic preference for ortho substitution. Similarly, in palladium catalysis, the choice of ligand is known to be critical for enabling challenging transformations and controlling regioselectivity, such as in the amination of aryl halides. berkeley.eduresearchgate.net While a direct palladium-catalyzed mechanism for forming this compound is not well-established, these principles demonstrate that controlling selectivity through ligand and additive choice is a key strategy in developing C-H functionalization methods.

Table 2: Influence of Additives on Selectivity in Aniline Functionalization

| Reaction Type | Additive/Ligand | Effect on Selectivity | Mechanism Insight | Reference |

|---|---|---|---|---|

| Radical Perfluoroalkylation | None (unsubstituted aniline) | Mixture of ortho and para isomers often observed. | Based on electronic preference of the aniline ring. | mdpi.com |

| Mo-catalyzed Perfluoroalkylation | Acetanilide (directing group) | Highly para-selective. | Coordination of the metal catalyst to the amide group directs the reaction. | acs.org |

| Pd-catalyzed Amination | N-Heterocyclic Carbene (NHC) Ligands | Enables amination of sterically hindered aryl sulfides. | Ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. | berkeley.edu |

| Pd/Norbornene Catalysis | Norbornene | Enables selective ortho-C-H amination of arylborates. | Cooperative catalysis facilitates C-H activation and functionalization. | researchgate.net |

Oxidative Addition and Reductive Elimination Steps in Palladium Catalysis

Electrophilic Aromatic Substitution (EAS) Mechanisms in Perfluoroethylated Anilines

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. In the context of perfluoroethylated anilines, such as this compound, the reaction mechanism is governed by the intricate interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing pentafluoroethyl group (-C₂F₅). The general mechanism proceeds through a two-step addition-elimination pathway. uomustansiriyah.edu.iq Initially, the aromatic ring, acting as a nucleophile, attacks an electrophile (E⁺). masterorganicchemistry.com This first step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring to form a high-energy carbocation intermediate known as an arenium ion or sigma (σ)-complex. uomustansiriyah.edu.iqslideshare.net In the second, much faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic system and yielding the substituted product. libretexts.org

The presence of the powerful activating amino group and the deactivating pentafluoroethyl group on the same ring makes the study of EAS mechanisms in these substrates particularly compelling, with significant consequences for the stability of intermediates and the regiochemical outcome of the reaction.

Formation and Stabilization of Arenium Ion Intermediates

The central feature of the EAS mechanism is the formation of the arenium ion, a resonance-stabilized cyclohexadienyl cation. slideshare.netwikipedia.org The stability of this intermediate is the primary determinant of the reaction rate. Substituents on the aromatic ring play a crucial role in stabilizing or destabilizing this cation. ulethbridge.ca

In this compound, the arenium ion's stability is influenced by two opposing electronic effects:

The Amino Group (-NH₂): As a substituent with a lone pair of electrons on the nitrogen atom adjacent to the ring, the amino group is a strong activating group. numberanalytics.com It powerfully stabilizes the positive charge of the arenium ion through resonance, particularly when the electrophile attacks the positions ortho or para to it. lkouniv.ac.in For attack at the ortho and para positions, a key resonance structure can be drawn where the nitrogen lone pair donates into the ring, forming an iminium ion. wikipedia.org This places the positive charge on the nitrogen and satisfies the octet rule for all atoms, contributing significantly to the hybrid's stability.

When an electrophile attacks this compound, the site of attack determines the extent to which these competing effects influence the arenium ion's stability. Attack at the ortho position (C2 or C6) relative to the amino group allows for direct resonance stabilization from the nitrogen lone pair. While the electron-withdrawing -C₂F₅ group at the para position does exert a destabilizing inductive effect, the resonance stabilization provided by the amino group is generally the dominant factor.

Attack at the meta position (C3 or C5) results in an arenium ion where the positive charge is never located on the carbon bearing the amino group. Consequently, the nitrogen lone pair cannot directly participate in delocalizing the charge through resonance to the same extent. While this avoids placing the positive charge on a carbon adjacent to the electron-withdrawing -C₂F₅ group, the lack of strong resonance stabilization from the -NH₂ group renders this intermediate significantly less stable than the one formed from ortho attack.

Regioselectivity and Directing Effects of the Pentafluoroethyl and Amino Groups

Regioselectivity in EAS reactions is dictated by the substituent groups already present on the aromatic ring, which direct the incoming electrophile to specific positions. saskoer.ca This is a direct consequence of the relative stabilities of the arenium ion intermediates formed from attack at the different possible sites. ulethbridge.ca In this compound, the directing effects of the two substituents are in opposition.

Amino Group: The -NH₂ group is a powerful ortho, para-director. chemistrysteps.com It strongly activates these positions by donating electron density through resonance, thereby stabilizing the transition states leading to the corresponding arenium ions. lkouniv.ac.in

Pentafluoroethyl Group: As a strong electron-withdrawing group, the -C₂F₅ group is a deactivating group and is expected to be a meta-director. orgosolver.com It deactivates the ortho and para positions to a greater extent than the meta position because, for the former, a resonance structure of the arenium ion would place the positive charge on the carbon directly attached to the electron-withdrawing group, a highly unfavorable situation. makingmolecules.com

In situations with competing substituents, the most powerful activating group typically controls the regioselectivity. The amino group is one of the most potent activating and directing groups in EAS. lkouniv.ac.in Therefore, it overwhelmingly dictates the position of substitution. Since the para position is already occupied by the pentafluoroethyl group, electrophilic attack is directed almost exclusively to the two available ortho positions (C2 and C6).

The table below summarizes the directing effects of the functional groups in this compound.

| Substituent | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | +R >> -I (Resonance donation >> Inductive withdrawal) | Strongly Activating | Ortho, Para |

| Pentafluoroethyl (-C₂F₅) | -I (Strong Inductive withdrawal) | Strongly Deactivating | Meta |

Derivatization and Advanced Functionalization Strategies for 4 Pentafluoroethyl Aniline

Introduction of Additional Functional Groups on the Aromatic Core

The introduction of further substituents onto the aromatic ring of 4-(pentafluoroethyl)aniline allows for the fine-tuning of its chemical and physical properties. The pentafluoroethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitutions are directed to the positions ortho to the amino group (positions 3 and 5).

Electrophilic aromatic substitution reactions are a primary method for this purpose. For instance, halogenation can introduce bromine or chlorine atoms, which can serve as handles for subsequent cross-coupling reactions. Nitration, followed by reduction of the nitro group, provides a route to diamino derivatives. These new functional groups can then be further manipulated to build more complex molecular architectures.

Selective Functionalization of the Amine Group

The reactivity of the primary amine group in this compound offers a versatile platform for a wide array of chemical transformations. These modifications are crucial for creating more complex molecules with tailored functionalities.

Amide Formation and Acylation Reactions

The reaction of this compound with acylating agents is a fundamental transformation that converts the basic amino group into a neutral amide. libretexts.orgorganic-chemistry.org This is often done to protect the amine group or to introduce a new functional moiety. pearson.com Acylation is typically achieved using acyl chlorides or acid anhydrides in the presence of a base. libretexts.orglibretexts.org The resulting N-acylated derivatives exhibit altered reactivity and solubility profiles. For instance, acetylation of the amino group can moderate its activating effect in electrophilic aromatic substitution reactions, allowing for more controlled substitution on the aromatic ring. pearson.com

A variety of acylating agents can be employed, leading to a diverse range of amide derivatives. The use of functionalized carboxylic acids allows for the introduction of specific side chains, which can be tailored for particular applications. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation with carboxylic acids, even those that are less reactive. nih.gov

Table 1: Examples of Acylation Reactions with this compound

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(4-(pentafluoroethyl)phenyl)acetamide | Base (e.g., pyridine (B92270), triethylamine) |

| Acetic anhydride (B1165640) | N-(4-(pentafluoroethyl)phenyl)acetamide | Base or acid catalyst |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

Diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgchemedx.org This diazonium salt is a valuable intermediate that can be converted into a wide variety of functional groups through subsequent reactions. organic-chemistry.orgmasterorganicchemistry.com

The Sandmeyer reaction is a classic example of a transformation involving diazonium salts. wikipedia.orgorganic-chemistry.orgresearchgate.net In this reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt catalyst. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing these functional groups onto the aromatic ring in a position-specific manner, replacing the original amino group. pku.edu.cn Other transformations of the diazonium salt include its replacement by a hydroxyl group (hydrolysis), a fluorine atom (Balz-Schiemann reaction), or a hydrogen atom (reductive deamination). masterorganicchemistry.comlibretexts.org

Table 2: Representative Sandmeyer and Related Reactions of this compound Diazonium Salt

| Reagent | Product | Reaction Type |

|---|---|---|

| CuCl | 1-chloro-4-(pentafluoroethyl)benzene (B3088661) | Sandmeyer Reaction |

| CuBr | 1-bromo-4-(pentafluoroethyl)benzene | Sandmeyer Reaction |

| CuCN | 4-(pentafluoroethyl)benzonitrile | Sandmeyer Reaction |

| HBF₄, heat | 1-fluoro-4-(pentafluoroethyl)benzene | Balz-Schiemann Reaction |

| H₃PO₂ | Pentafluoroethylbenzene | Reductive Deamination |

Silylation for Protection and Reactivity Modulation

Silylation of the amine group in this compound involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. wikipedia.org This is primarily used as a protecting group strategy. wikipedia.org The silylated amine is less nucleophilic and less basic than the free amine, which can be advantageous in subsequent reaction steps where the amine needs to be unreactive.

Silyl groups can be introduced by reacting the aniline (B41778) with a silyl halide (e.g., trimethylsilyl chloride) or other silylating agents like bis(trimethylsilyl)acetamide (BSA) in the presence of a base. wikipedia.org The silyl protecting group is generally stable to a range of reaction conditions but can be readily removed when desired, typically by treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic conditions. This ability to protect and then deprotect the amine group is a critical tool in multi-step organic synthesis. researchgate.net

Regioselective C-H Functionalization of this compound

Direct C-H functionalization is an increasingly important area of synthetic chemistry that aims to form new carbon-carbon or carbon-heteroatom bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org In the context of this compound, regioselective C-H functionalization of the aromatic ring presents a powerful strategy for introducing new substituents in a controlled manner.

The inherent reactivity of the aromatic ring is influenced by both the electron-donating amino group and the electron-withdrawing pentafluoroethyl group. The amino group typically directs ortho- and para-substitution. Given that the para-position is blocked, C-H functionalization is generally favored at the ortho-positions (positions 3 and 5). However, achieving high regioselectivity can be challenging. nih.gov

Various transition-metal-catalyzed methods have been developed to achieve regioselective C-H functionalization. mdpi.com These reactions often employ a directing group to guide the catalyst to a specific C-H bond. In the case of N-substituted anilines, the substituent on the nitrogen can act as a directing group, enabling functionalization at the ortho-position. nih.gov For instance, palladium-catalyzed C-H arylation can introduce new aryl groups at the ortho-position.

Derivatization for Analytical Applications (excluding basic compound identification)

Chemical derivatization is a technique used to convert an analyte into a derivative that has properties more suitable for a particular analytical method. research-solution.comsci-hub.se For this compound, derivatization can be employed to enhance its detectability in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For GC analysis, derivatization is often used to increase the volatility and thermal stability of the analyte. research-solution.com The primary amine group of this compound can be converted into a less polar and more volatile derivative. Common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form volatile amide derivatives. researchgate.net

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form silylated amine derivatives. research-solution.com

These derivatization reactions improve chromatographic peak shape and can enhance the sensitivity of detection, particularly with electron capture detection (ECD) or mass spectrometry (MS). For instance, the introduction of polyfluorinated acyl groups can significantly increase the response in ECD.

In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enabling or enhancing UV-Vis or fluorescence detection. sci-hub.se While the aniline moiety itself provides some UV absorbance, derivatization with a strongly chromophoric or fluorophoric reagent can significantly lower the limit of detection.

Table 3: Common Derivatizing Agents for Analytical Applications

| Analytical Technique | Derivatizing Agent | Purpose |

|---|---|---|

| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability |

| Gas Chromatography (GC) | Pentafluoropropionic anhydride (PFPA) | Increases volatility and enhances ECD response |

| High-Performance Liquid Chromatography (HPLC) | Dansyl chloride | Introduces a fluorescent tag for enhanced detection |

Applications of 4 Pentafluoroethyl Aniline in Advanced Chemical Synthesis

Building Block for Heterocyclic Compound Synthesis

4-(Pentafluoroethyl)aniline serves as a versatile starting material for the construction of a range of fluorinated heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmacologically active molecules and advanced materials. sigmaaldrich.com

Synthesis of Fluorinated Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a wide array of biological activities. nih.govnih.gov The introduction of fluorine atoms can enhance these properties. organic-chemistry.org this compound can be utilized in the synthesis of fluorinated quinazolinones. A general approach involves the reaction of a substituted 2-aminobenzamide (B116534) with a suitable reagent to form the quinazolinone ring system. While specific examples detailing the direct use of this compound are not prevalent in the provided search results, the synthesis of fluorinated quinazolinones from various fluorinated anilines is a well-established methodology. nih.govorganic-chemistry.org For instance, a direct, metal-free method for synthesizing fluorinated quinazolinones involves reacting 2-amino-N-phenylbenzamide with trifluoroacetic acid. organic-chemistry.org This highlights the general principle of incorporating fluorinated moieties into the quinazolinone scaffold.

Table 1: Examples of Reagents for Quinazolinone Synthesis

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-N-phenylbenzamide | Trifluoroacetic Acid | 2-(Trifluoromethyl)quinazolin-4-ones | organic-chemistry.org |

Construction of Pyrazole (B372694) and Pyridine (B92270) Derivatives

The synthesis of pyrazole and pyridine derivatives is of great importance in medicinal and materials chemistry. chim.itmdpi.com Fluorinated versions of these heterocycles often exhibit enhanced biological activity. mdpi.com this compound can serve as a precursor for these compounds. For instance, the construction of pyrazolo[3,4-b]pyridines can be achieved by forming a pyridine ring onto a pre-existing pyrazole ring or vice-versa. mdpi.com The synthesis often involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com While a direct synthesis using this compound is not explicitly detailed, the general strategies for creating fluorinated pyrazoles and pyridines suggest its potential as a building block. chim.itrsc.org

Formation of Fluorinated Indoles

Indole (B1671886) scaffolds are central to many natural products and pharmaceuticals. The introduction of fluorine can significantly modulate their biological properties. This compound can be a key starting material for creating fluorinated indoles. One synthetic approach involves the reaction of a substituted aniline (B41778) with a suitable partner to construct the indole ring. For example, a method for synthesizing trifluoromethylated 3,3'-diindolylmethanes involves the iodine-catalyzed reaction of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with substituted indoles. beilstein-journals.org This demonstrates a strategy where a fluorinated indole precursor, which could be derived from a fluorinated aniline, is used.

Precursors for Fluorine-18 Labeled Compounds via Sydnone Intermediates

The development of radiolabeled compounds is crucial for positron emission tomography (PET) imaging. osti.gov Fluorine-18 is a commonly used isotope for this purpose. nih.govnih.gov While the direct use of this compound in this context is not specified, the general principle involves incorporating the 18F isotope into a precursor molecule. google.com The synthesis of [18F]fluoroarenes can be challenging, but methods have been developed for the [18F]fluorination of (hetero)aryl organoboron compounds. google.com This suggests that a boronic acid derivative of this compound could potentially serve as a precursor for creating 18F-labeled compounds.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals

Fluorinated anilines, including this compound, are recognized as important intermediates in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. google.comgoogle.com The presence of the pentafluoroethyl group can impart desirable properties to the final products. beilstein-journals.org

Integration into Bioactive Molecule Design

The incorporation of fluorine and fluoroalkyl groups into organic molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net The pentafluoroethyl group in this compound makes it an attractive building block for designing new bioactive molecules. beilstein-journals.org Its use as an intermediate allows for the introduction of this fluorinated moiety into a larger molecular scaffold, potentially leading to improved pharmacological profiles. beilstein-journals.orgcri.or.th

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-N-phenylbenzamide |

| Trifluoroacetic Acid |

| 2-(Trifluoromethyl)quinazolin-4-one |

| Dimethyl Sulfoxide |

| Quinazolin-4(3H)-one |

| Pyrazolo[3,4-b]pyridine |

| 1,3-Dicarbonyl compound |

| Trifluoromethylated 3,3'-diindolylmethane |

| Trifluoromethylated (indol-3-yl)-1-phenylethan-1-ol |

| [18F]Fluoroarene |

Late-Stage Functionalization in Medicinal Chemistry

Late-stage functionalization (LSF) has become a powerful paradigm in modern drug discovery. It allows for the direct modification of complex, drug-like molecules at a late step in their synthesis, enabling rapid exploration of structure-activity relationships (SAR). The introduction of fluorine and fluoroalkyl groups is a common goal of LSF, as these modifications can profoundly influence a drug candidate's metabolic stability, binding affinity, and membrane permeability.

While not a reagent for LSF itself, this compound is a valuable product of strategies that install the pentafluoroethyl group onto an aromatic core. It serves as a critical building block that provides medicinal chemists with a readily available source of the C₂F₅-substituted aniline scaffold. This scaffold is a frequent constituent in bioactive molecules. By using this aniline derivative, chemists can bypass the often-challenging direct introduction of the C₂F₅ group onto a more complex intermediate and instead build out the rest of the target molecule from this fluorinated precursor. The amino group of this compound is a versatile handle for a wide array of chemical transformations, allowing it to be integrated into diverse molecular architectures to generate novel drug candidates with potentially enhanced properties.

The table below illustrates the conceptual impact of introducing a pentafluoroethyl group into a potential drug molecule, a key consideration in medicinal chemistry.

| Property | Potential Effect of Pentafluoroethyl Group | Rationale |

| Metabolic Stability | Increased | The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes. |

| Binding Affinity | Modified | The group can engage in unique interactions with protein binding pockets (e.g., hydrogen bonding, dipole interactions) and alter conformation. |

| Lipophilicity | Increased | The pentafluoroethyl group significantly increases the molecule's lipophilicity, which can affect cell membrane permeability and absorption. |

| pKa of Proximal Groups | Lowered | The strong electron-withdrawing nature of the C₂F₅ group can decrease the basicity of nearby functional groups, like the aniline nitrogen. |

Utilization in Advanced Materials Research

The unique electronic properties of fluorinated organic compounds make them attractive targets for research in advanced materials. Aniline itself is the monomer for polyaniline (PANI), one of the most studied conducting polymers. researchgate.net The properties of PANI can be tuned by creating derivatives, for instance by adding substituents to the benzene (B151609) ring. researchgate.net

This compound is a promising monomer for creating novel polyaniline derivatives. The incorporation of the strongly electron-withdrawing pentafluoroethyl group is expected to significantly alter the electronic structure of the resulting polymer, including its bandgap and charge-carrier mobility. This strategy of using fluorinated anilines is being explored for various applications in organic electronics. alfa-chemistry.comalfa-chemistry.com For example, other fluorinated aniline building blocks have been used to synthesize materials for semiconductors, batteries, and to functionalize single-walled carbon nanotubes (SWCNTs) to create organic color centers. ossila.comossila.com Aniline-based materials are also being developed as hole-transporting layers in high-performance organic solar cells. rsc.org The use of this compound as a monomer or co-monomer could lead to new materials with tailored properties for these advanced applications. researchgate.net

In the field of organic semiconductors, precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for device performance. acs.org The introduction of powerful electron-withdrawing groups is a primary method for tuning these levels. The pentafluoroethyl group on the aniline ring in this compound makes it an ideal candidate for constructing n-type (electron-transporting) or p-type (hole-transporting) organic semiconducting materials with modified characteristics. acs.org

The polymerization or co-polymerization of this compound could yield semiconducting polymers with deep HOMO levels, potentially leading to greater stability against oxidation in ambient conditions. researchgate.net Furthermore, fluorinated anilines have been investigated as building blocks for materials used in organic light-emitting diodes (OLEDs) and as anode materials in batteries. ossila.comossila.com The specific use of this compound allows for the systematic investigation of how this potent electron-withdrawing group impacts charge transport and device stability in organic electronic systems.

Precursor for the Synthesis of Novel Fluorinated Fine Chemicals

This compound is classified as a fluorinated building block, a testament to its fundamental role as a starting material for more complex molecules. alfa-chemistry.comapolloscientific.co.uk The true value of this compound lies in the versatility of the aniline functional group, which can be readily transformed into a variety of other functionalities. This allows the C₂F₅-phenyl moiety to be incorporated into a diverse range of fine chemicals, including those for the pharmaceutical and agrochemical industries.

The amino group can be converted into a diazonium salt, which is a cornerstone intermediate in aromatic chemistry. This diazonium salt can then undergo a plethora of substitution reactions (e.g., Sandmeyer, Schiemann) to introduce halides, cyano, hydroxyl, and other groups. Additionally, the nitrogen atom can be directly involved in reactions such as acylation, alkylation, and modern cross-coupling reactions to form amides, new C-N bonds, and heterocyclic structures. For instance, 2-nitro-4-(pentafluoroethyl)aniline is a derivative that serves as a building block itself.

The following table presents some of the key chemical transformations that this compound can undergo to produce other valuable fluorinated intermediates.

| Reaction Type | Reagents | Product Type |

| Diazotization & Sandmeyer | NaNO₂, HCl; then CuX (X=Cl, Br, CN) | 4-(Pentafluoroethyl)halobenzene or benzonitrile |

| Diazotization & Schiemann | NaNO₂, HBF₄; then heat | 1-Fluoro-4-(pentafluoroethyl)benzene |

| Acylation | Acyl chloride, Pyridine | N-Acyl-4-(pentafluoroethyl)aniline |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-4-(pentafluoroethyl)aniline |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-4-(pentafluoroethyl)aniline |

Development of Pentafluoroethyl-Containing Reagents and Catalysts

The application of this compound extends into the realm of catalysis. Aniline derivatives can function as ligands for transition metal catalysts, where the nitrogen's lone pair of electrons coordinates to the metal center. rsc.orgbeilstein-journals.org The electronic properties of the ligand are critical for tuning the reactivity and selectivity of the catalyst. The potent electron-withdrawing nature of the pentafluoroethyl group in this compound makes it a unique ligand component. When coordinated to a metal, it would render the metal center more electrophilic, which can be advantageous for certain catalytic cycles.

For example, researchers have synthesized and studied rhenium(I) catalysts bearing aniline-functionalized bipyridine ligands for the electrocatalytic reduction of CO₂. nsf.gov These studies systematically varied the position of the amine to correlate its location with catalytic activity, demonstrating the direct role of the aniline moiety within the catalyst's coordination sphere. nsf.gov Similarly, aniline can act as a ligand in copper-catalyzed reactions. rsc.org By incorporating this compound into such ligand frameworks, it is possible to develop new catalysts with modified electronic properties and potentially enhanced performance for a variety of organic transformations.

Computational and Theoretical Investigations of 4 Pentafluoroethyl Aniline

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity and physical properties. Molecular Orbital (MO) theory is a fundamental framework for describing the distribution and energy of electrons in a molecule. unizin.org It posits that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. unizin.orglibretexts.org This delocalized view is crucial for understanding phenomena such as aromaticity and resonance. libretexts.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. thaiscience.infoanalis.com.my A smaller gap generally indicates higher reactivity. analis.com.my

For aniline (B41778), the parent compound, the amino group (-NH2) acts as a strong electron donor, which influences the energy of its frontier orbitals. researchgate.netrsc.org The introduction of a pentafluoroethyl group (-C2F5) at the para position significantly alters the electronic landscape. The highly electronegative fluorine atoms in the pentafluoroethyl group exert a strong electron-withdrawing effect, which is expected to lower both the HOMO and LUMO energy levels and influence the HOMO-LUMO gap.

Table 1: Key Concepts in Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital. Represents the ability to donate an electron. thaiscience.info | The energy of the HOMO is related to the ionization potential. Higher HOMO energy suggests a better electron donor. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. thaiscience.info | The energy of the LUMO is related to the electron affinity. Lower LUMO energy suggests a better electron acceptor. irjweb.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. thaiscience.infoanalis.com.my | A smaller gap often correlates with higher chemical reactivity and lower stability. thaiscience.infoanalis.com.my It is a key factor in determining the electronic absorption properties of a molecule. thaiscience.info |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Electrostatic potential (ESP) maps provide a visual representation of this charge distribution, highlighting electron-rich and electron-poor regions. youtube.comlibretexts.org These maps are color-coded, typically with red indicating areas of high electron density (negative potential) and blue indicating areas of low electron density (positive potential). youtube.compearson.comresearchgate.net

In 4-(pentafluoroethyl)aniline, the nitrogen atom of the amino group is expected to be a region of high electron density (red or orange), making it a likely site for electrophilic attack. Conversely, the highly fluorinated pentafluoroethyl group will create a significant region of low electron density (blue), indicating a positive electrostatic potential. The aromatic ring will exhibit a more complex pattern of charge distribution due to the competing effects of the electron-donating amino group and the electron-withdrawing pentafluoroethyl group. This interplay of electronic effects is crucial for predicting how the molecule will interact with other chemical species. pearson.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of molecules. d-nb.infotci-thaijo.org DFT calculations can provide accurate predictions of molecular geometries, energies, and various other properties. tci-thaijo.orgnih.gov The B3LYP functional is a popular hybrid functional used in DFT calculations that often yields results in good agreement with experimental data. analis.com.mynih.gov

For substituted anilines, DFT has been employed to study their structural and electronic properties. nih.govumn.edu In the case of this compound, DFT calculations would be instrumental in optimizing the molecular geometry, determining the bond lengths and angles, and calculating the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations provide a quantitative basis for the qualitative discussions in the previous sections.

Prediction of Reactivity, Regioselectivity, and Conformational Preferences

Computational methods are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. nih.govrsc.org For electrophilic aromatic substitution reactions, the directing effects of substituents on the benzene (B151609) ring are paramount. rsc.org The amino group in aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. rsc.org However, the presence of the bulky and strongly electron-withdrawing pentafluoroethyl group at the para position in this compound will significantly influence this reactivity. It will deactivate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho to the amino group.

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is another area where computational chemistry provides valuable insights. nih.govnih.gov For this compound, a key conformational feature is the rotation around the C-N bond and the C-C bond connecting the aromatic ring to the pentafluoroethyl group. Theoretical calculations can determine the preferred conformations and the energy barriers between them.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis) to Aid Research (excluding basic identification)

Computational chemistry can simulate various types of spectra, which can be invaluable in interpreting experimental data.

NMR Spectroscopy: While basic NMR spectra are used for identification, computational simulations can provide deeper insights. nmrdb.org DFT calculations can predict the chemical shifts of ¹H, ¹³C, and other nuclei with reasonable accuracy, helping to assign complex spectra and understand the effects of substituents on the electronic environment of different atoms.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR bands to specific molecular motions. For this compound, this would be useful for identifying the characteristic stretching and bending frequencies of the N-H, C-F, and other bonds.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light promotes an electron from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO. thaiscience.info Time-dependent DFT (TD-DFT) is a computational method used to simulate UV-Vis spectra by calculating the energies and intensities of these electronic transitions. torvergata.it For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and explain how the pentafluoroethyl substituent influences the electronic transitions compared to aniline. Generally, aniline exhibits absorption bands due to π-π* transitions in the benzene ring. scirp.org

Future Research Directions and Challenges in 4 Pentafluoroethyl Aniline Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The industrial synthesis of anilines and their fluorinated derivatives has traditionally relied on multi-step processes that often involve harsh conditions, toxic reagents, and significant waste generation. A major future direction is the development of greener synthetic routes to 4-(Pentafluoroethyl)aniline and its derivatives.

Key areas of research include:

Catalytic Hydrogenation: The reduction of corresponding nitroarenes is a primary route to anilines. Future efforts will focus on replacing classical stoichiometric reductants with catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. alfa-chemistry.com This approach is more atom-economical and environmentally friendly. Research into optimizing catalysts for the specific reduction of 4-nitro-1-(pentafluoroethyl)benzene could enhance yield and selectivity, avoiding defluorination side reactions.

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., grinding) to initiate reactions, represent a significant leap in green chemistry. mdpi.com Developing a mechanochemical process for the synthesis of imines from this compound or even its direct synthesis could drastically reduce solvent waste and energy consumption. mdpi.com These methods have shown high yields in short reaction times for other fluorinated anilines. mdpi.com

Photocatalysis and Electrosynthesis: Light-mediated and electrochemical methods offer highly chemoselective and mild alternatives to traditional synthesis. acs.orgacs.org Photoinduced reactions, potentially using iridium or organic dye photocatalysts, could enable the construction of the aniline (B41778) ring or its functionalization under ambient conditions. acs.org Similarly, electrosynthesis using rapid alternating polarity can achieve unique chemoselectivity in manipulating functional groups, a technique that could be adapted for reactions involving this compound. chemrxiv.org